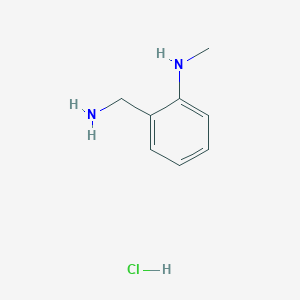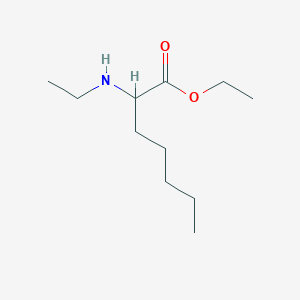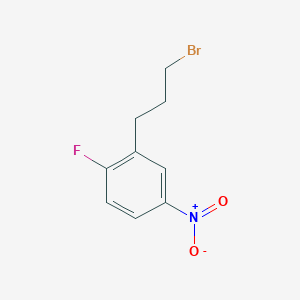
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is an organic compound characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl group, fluorine atom, and nitro group onto the benzene ring. One common method involves the bromination of 1-(3-propyl)-2-fluorobenzene followed by nitration. The reaction conditions typically include the use of bromine or a brominating agent and a nitrating mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions often involve polar aprotic solvents and elevated temperatures.
Reduction: Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-(3-aminopropyl)-2-fluoro-5-nitrobenzene.
Oxidation: Products include 1-(3-bromopropyl)-2-fluoro-5-nitrobenzoic acid and related derivatives.
科学的研究の応用
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
類似化合物との比較
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the fluorine atom, affecting its stability and interaction with biological targets.
1-(3-Chloropropyl)-2-fluoro-5-nitrobenzene:
Uniqueness: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is unique due to the combination of the bromopropyl group, fluorine atom, and nitro group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity. The presence of the fluorine atom also contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-6-8(12(13)14)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChIキー |
KSMWUFLYHMGNOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
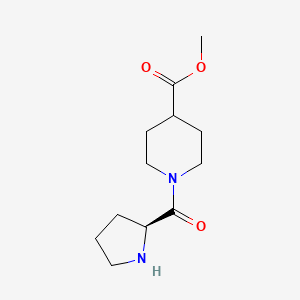

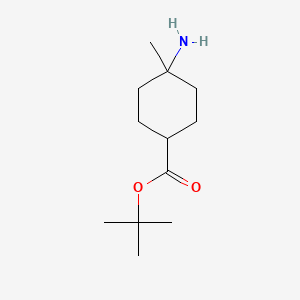
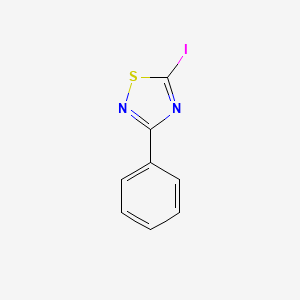
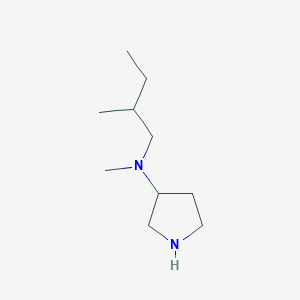
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

